

Technical Guide: Physicochemical Properties of LDH-IN-2

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Compound of Interest

Compound Name: LDH-IN-2
Cat. No.: B11935824

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the available solubility and stability data for the small molecule inhibitor **LDH-IN-2** (CAS Number: 893739-96-3). Initially named with reference to lactate dehydrogenase (LDH), it is crucial to note that **LDH-IN-2** is, in fact, an inhibitor of glycolate oxidase (GO)[1][2]. This document clarifies its biological target and presents what is currently known about its physicochemical properties to support its use in research and development.

Chemical Identity

Property	Value
Compound Name	LDH-IN-2
Synonym	5-(2-Furyl)-2-hydroxybenzoic acid
CAS Number	893739-96-3[1][2]
Molecular Formula	C ₁₁ H ₈ O ₄ [1]
Molecular Weight	204.18 g/mol [1]
Chemical Structure	A salicylic acid derivative[1][2]

Biological Target and Activity

Contrary to its name, **LDH-IN-2** is an inhibitor of glycolate oxidase (GO)[1][2]. It has been shown to decrease the output of oxalate in hyperoxaluric hepatocytes, making it a compound of interest for research in primary hyperoxaluria type 1 (PH1)[1][2]. In one study, a derivative of **LDH-IN-2** (compound 34) at a concentration of 10 μ M inhibited oxalate production by 89% in Agxt1-/- mouse primary hepatocytes after 24 hours of incubation[2].

Quantitative Data Summary

Solubility Data

Currently, there is no publicly available quantitative solubility data for **LDH-IN-2** in common laboratory solvents. Technical datasheets from suppliers explicitly state "—" for solubility, indicating that this has not been formally determined or disclosed[1][3][4]. Researchers will need to determine its solubility in their specific experimental buffers and vehicles empirically.

Stability Data

The stability of **LDH-IN-2** has been evaluated under specific storage conditions.

Condition	Duration	Stability
Storage at -20°C (as a solid)	\geq 2 years	Stable[1][4]

Experimental Protocols

Detailed experimental protocols for the determination of **LDH-IN-2**'s solubility and stability are not explicitly published. However, based on the research in which it has been utilized, the following methodologies can be inferred and adapted.

Inferred Protocol for Solution Preparation and Use

The primary research citing **LDH-IN-2** by Moya-Garzón et al. provides context for its application in cell-based assays[2]. While not a formal solubility protocol, it suggests the compound is soluble in cell culture media at the concentrations used for their experiments.

Objective: To prepare a stock solution of **LDH-IN-2** for use in in-vitro experiments.

Materials:

- **LDH-IN-2** (solid powder)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Appropriate cell culture medium (e.g., DMEM)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes

Procedure:

- Prepare a high-concentration stock solution of **LDH-IN-2** in DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.04 mg of **LDH-IN-2** (MW: 204.18) in 1 mL of DMSO.
- Vortex the solution thoroughly to ensure the compound is fully dissolved.
- For cell-based assays, dilute the DMSO stock solution into the final cell culture medium to achieve the desired working concentration (e.g., 10 μ M)[2]. The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- Perform a visual inspection to ensure no precipitation occurs upon dilution in the aqueous medium.

General Protocol for Stability Assessment of a Compound in Solution

This is a generalized workflow for determining the stability of a research compound like **LDH-IN-2** in a specific solvent or buffer.

Objective: To assess the stability of **LDH-IN-2** in a given solvent over time at different temperatures.

Materials:

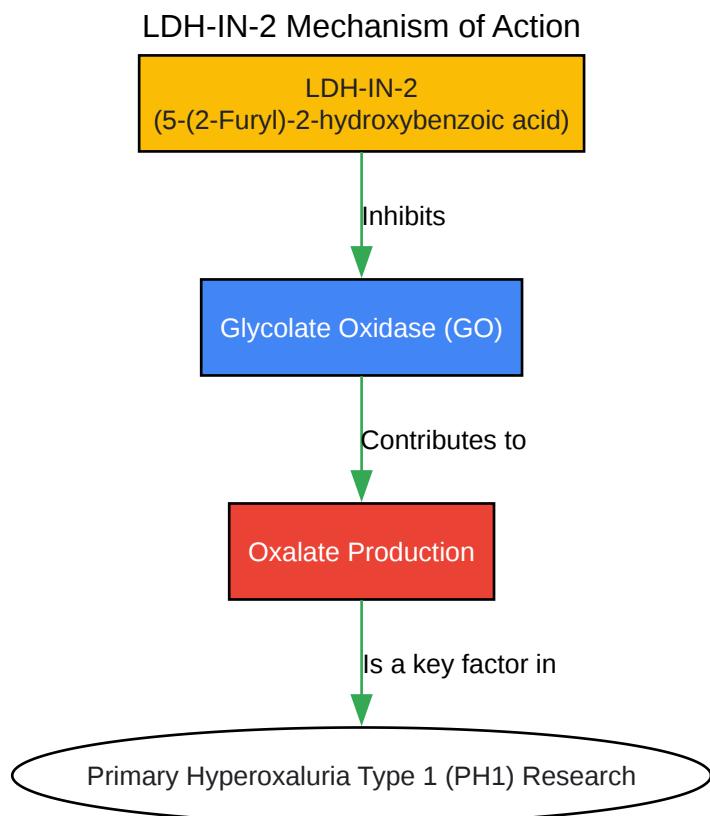
- **LDH-IN-2** stock solution (e.g., in DMSO)
- Solvent/buffer of interest
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 37°C)
- Autosampler vials

Procedure:

- Prepare a solution of **LDH-IN-2** in the solvent of interest at a known concentration.
- Aliquot the solution into multiple autosampler vials to avoid freeze-thaw cycles for frozen samples.
- Analyze an initial sample (T=0) via HPLC to determine the initial peak area corresponding to the intact **LDH-IN-2**.
- Store the aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C).
- At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition.
- Analyze the samples by HPLC under the same conditions as the T=0 sample.
- Calculate the percentage of **LDH-IN-2** remaining at each time point by comparing the peak area to the peak area at T=0. The appearance of new peaks may indicate degradation products.

Visualizations

Logical Relationship of LDH-IN-2's Target and Application

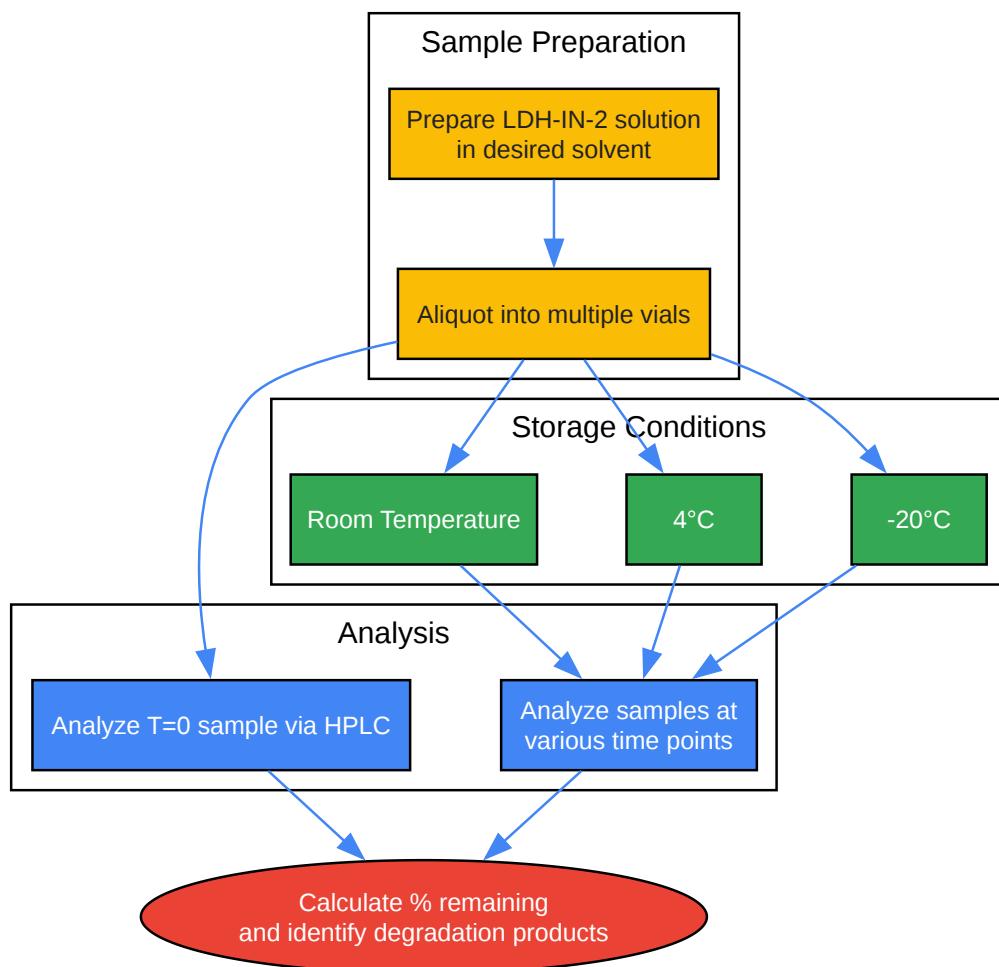


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Caption: Logical flow from **LDH-IN-2** to its molecular target and therapeutic area of research.

Experimental Workflow for Stability Assessment

General Workflow for Stability Assessment

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Caption: A generalized experimental workflow for determining the stability of **LDH-IN-2**.

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